molecular formula C18H18N2O3 B8307006 7-(benzyloxy)-5-isopropoxyquinazolin-4(3H)-one

7-(benzyloxy)-5-isopropoxyquinazolin-4(3H)-one

Cat. No. B8307006
M. Wt: 310.3 g/mol
InChI Key: KFZOASRWJFAYHA-UHFFFAOYSA-N
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Patent
US07691867B2

Procedure details

Ammonium formate (9.5 g, 150 mmol) and 10% palladium on carbon (500 mg) were added to a solution of 7-(benzyloxy)-5-isopropoxyquinazolin-4(3H)-one (4.6 g, 15.0 mmol) in dimethylformamide (40 ml) and the mixture stirred at ambient temperature for 4 hours. The mixture was filtered through Celite and then evaporated under reduced pressure. The residue was stirred in water (100 ml) for 30 minutes and then filtered and washed with water (25 ml) and then dried to leave 7-hydroxy-5-isopropoxyquinazolin-4(3H)-one (3.3 g, 100% yield) as a white solid:
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].C([O:12][C:13]1[CH:22]=[C:21]2[C:16]([C:17](=[O:23])[NH:18][CH:19]=[N:20]2)=[C:15]([O:24][CH:25]([CH3:27])[CH3:26])[CH:14]=1)C1C=CC=CC=1>[Pd].CN(C)C=O>[OH:12][C:13]1[CH:22]=[C:21]2[C:16]([C:17](=[O:23])[NH:18][CH:19]=[N:20]2)=[C:15]([O:24][CH:25]([CH3:27])[CH3:26])[CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C2C(NC=NC2=C1)=O)OC(C)C
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
STIRRING
Type
STIRRING
Details
The residue was stirred in water (100 ml) for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (25 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=CC(=C2C(NC=NC2=C1)=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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